Methyl 2-chlorohexadecanoate

Description

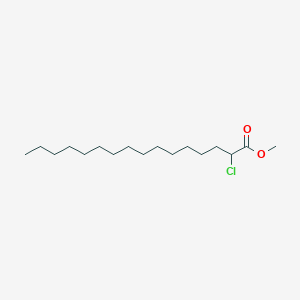

Methyl 2-chlorohexadecanoate (CAS 41753-98-4) is a chlorinated fatty acid methyl ester characterized by a 16-carbon chain (hexadecanoate) with a chlorine substituent at the 2-position and a methyl ester group at the terminal carboxylate. Its molecular formula is C₁₇H₃₃ClO₂, with a molecular weight of 270.070 g/mol . Structurally, the chlorine atom at the β-position introduces steric and electronic effects, influencing its reactivity and physical properties compared to non-halogenated esters.

Safety protocols for handling chlorinated esters generally align with those for similar compounds, such as using gloves, respiratory protection, and chemical-resistant suits to mitigate exposure risks .

Properties

CAS No. |

41753-98-4 |

|---|---|

Molecular Formula |

C17H33ClO2 |

Molecular Weight |

304.9 g/mol |

IUPAC Name |

methyl 2-chlorohexadecanoate |

InChI |

InChI=1S/C17H33ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16H,3-15H2,1-2H3 |

InChI Key |

NYTGXUXRZXHXQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Esters: Chlorine vs. Other Halogens

Methyl 2-chlorohexadecanoate can be compared to esters with alternative halogen substituents (e.g., fluorine, bromine) at the same position. For instance:

- Methyl 2-bromohexadecanoate: Bromine’s larger atomic radius and polarizability may increase boiling points and alter nucleophilic substitution kinetics compared to chlorine.

Key Differences :

- Reactivity : Chlorine’s moderate electronegativity balances steric hindrance and electronic effects, making it less reactive than bromine but more reactive than fluorine in SN2 reactions.

- Stability : Chlorinated esters are generally more stable toward hydrolysis than brominated analogs but less stable than fluorinated derivatives due to weaker C-Cl bond dissociation energy.

Positional Isomers: 2-Chloro vs. 16-Chloro Derivatives

This compound differs from methyl 16-chlorohexadecanoate (CAS 48-108-9), where chlorine is at the terminal (ω) position .

| Property | This compound | Methyl 16-Chlorohexadecanoate |

|---|---|---|

| Cl Position | β-carbon (position 2) | ω-carbon (position 16) |

| Polarity | Higher (proximity to ester) | Lower (terminal Cl) |

| Synthetic Utility | Intermediate for β-functionalized products | Used in lipid modification or surfactants |

The β-chloro derivative’s polarity enhances solubility in polar solvents, while the ω-isomer’s nonpolar tail favors lipid bilayer interactions .

Non-Halogenated Analogs

Methyl hexadecanoate (palmitate) lacks halogen substituents, resulting in:

- Lower density and melting point due to reduced molecular interactions.

- Higher susceptibility to oxidation compared to chlorinated analogs, where chlorine may act as a radical scavenger.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Methyl 2-chlorohexadecanoate in laboratory settings?

- Methodological Guidance :

- Use respiratory protection (e.g., NIOSH-approved masks) and ensure adequate ventilation to avoid inhalation of vapors, which may form explosive concentrations .

- Avoid contact with drains or water systems during spills; employ mechanical collection (e.g., absorbent pads) for containment .

- Follow hazard mitigation strategies outlined in safety data sheets (SDS) for structurally similar chlorinated esters, such as prioritizing expert judgment when specific data is unavailable .

Q. How can researchers synthesize and purify this compound?

- Methodological Guidance :

- Synthesis : Adapt esterification protocols for saturated fatty acid esters (e.g., methyl tetradecanoate), substituting chlorination at the C-2 position. Use catalysts like thionyl chloride or PCl₃ under anhydrous conditions .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product. Validate purity via GC-MS or NMR .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Guidance :

- Structural Analysis : Use ¹H/¹³C NMR to confirm the chloro-substitution at C-2 and ester functionality. Compare spectral data with NIST-submitted analogs (e.g., methyl tetradecanoate) .

- Purity Assessment : Apply gas chromatography (GC-FID) with internal standards. Cross-validate with FT-IR for functional group identification .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., enthalpy of sublimation) be determined for this compound?

- Methodological Guidance :

- Use vapor pressure measurements via static or dynamic methods across temperature gradients (e.g., 400–500 K). Apply the Clausius-Clapeyron equation with coefficients derived from NIST-recommended datasets for analogous esters .

- Validate results against computational models (e.g., COSMO-RS) to account for chlorine’s electron-withdrawing effects on intermolecular forces .

Q. How should researchers resolve contradictions in hazard data for chlorinated esters?

- Methodological Guidance :

- Cross-reference SDS from multiple sources (e.g., EUCLID, IUCLID) and prioritize data from regulatory bodies (e.g., NIST, EU Annex I). For unresolved discrepancies, conduct in vitro toxicity assays (e.g., Ames test) to assess mutagenicity .

- Apply expert judgment based on structurally related compounds (e.g., methyl hexadecanoate) when primary data is absent .

Q. What mixed-methods approaches enhance the study of this compound’s reactivity?

- Methodological Guidance :

- Combine quantitative techniques (e.g., kinetic studies via HPLC to track hydrolysis rates) with qualitative analyses (e.g., DFT calculations to model reaction pathways).

- Integrate statistical tools (e.g., ANOVA for batch variability) and mechanistic interpretations (e.g., transition state analysis) to address multi-dimensional research questions .

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.